molecular formula C20H17ClN2O2S B606684 Psb-CB5 CAS No. 1627710-30-8

Psb-CB5

Cat. No. B606684
CAS RN: 1627710-30-8
M. Wt: 384.9 g/mol
InChI Key: XJBQRMOGMULGPP-PDGQHHTCSA-N
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Description

PSB CB5 is a chemical compound known for its role as a selective antagonist of the G protein-coupled receptor GPR18. It is the first selective antagonist characterized for this receptor, with an inhibitory concentration (IC50) of 279 nanomolar. The compound exhibits significant selectivity over related receptors, including cannabinoid receptor 1, cannabinoid receptor 2, and G protein-coupled receptor 55 .

Scientific Research Applications

Mechanism of Action

PSB CB5 exerts its effects by selectively antagonizing the G protein-coupled receptor GPR18. This receptor is involved in various physiological processes, including acrosomal exocytosis in human spermatozoa. By inhibiting the receptor, PSB CB5 blocks the action of endogenous ligands like arachidonoyl glycine, thereby modulating the associated signaling pathways .

Future Directions

The discovery of a selective GPR18 antagonist like Psb-CB5 is expected to be useful in research into the actions of this receptor . It has potential applications in the research of metabolic disease and obesity .

Preparation Methods

The synthesis of PSB CB5 involves the formation of a bicyclic imidazole-4-one derivative. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylmethanol with a suitable phenyl derivative to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the bicyclic imidazole-4-one structure.

    Final Product Formation:

Industrial production methods for PSB CB5 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

PSB CB5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

PSB CB5 is unique due to its high selectivity for GPR18 over other related receptors. Similar compounds include:

PSB CB5’s uniqueness lies in its ability to selectively inhibit GPR18 without significantly affecting other receptors, making it a valuable tool for research.

properties

IUPAC Name

(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBQRMOGMULGPP-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031964
Record name CID-85469571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1627710-30-8
Record name PSB-CB5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CID-85469571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSB-CB5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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